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This guide provides a comprehensive overview of the mutational analysis of the Caenorhabditis

elegans homeodomain protein CEH-19. While direct high-throughput mutational scanning of

the CEH-19 homeodomain has not been extensively published, this document synthesizes

existing data on ceh-19 function and draws comparisons with closely related homeodomain

proteins to inform targeted mutagenesis strategies. Detailed experimental protocols and data

presentation formats are provided to guide future research in this area.

Introduction to CEH-19
CEH-19 is a homeodomain-containing transcription factor in C. elegans that plays a crucial role

in the development and function of the nervous system.[1][2][3] It is primarily expressed in the

pharyngeal pacemaker motorneurons (MC), as well as the amphid (ADF) and phasmid (PHA)

sensory neurons.[1][2][3] CEH-19 is essential for the proper morphology and function of the

MC neurons, which regulate the rhythmic pumping of the pharynx, a vital feeding organ.[1][3]

Deletion mutants of ceh-19 exhibit a characteristic phenotype of reduced pharyngeal pumping,

leading to slower growth and extended lifespan.[1][3]

The CEH-19 protein belongs to the BarH-like family of homeodomain transcription factors.[4] A

distinguishing feature of many BarH family members is the presence of a tyrosine residue at

position 49 of the homeodomain; however, CEH-19 possesses a phenylalanine at this position,

suggesting potential differences in its DNA binding or protein interaction capabilities.[4]
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Comparative Mutational Analysis: A Framework
In the absence of a direct mutational screen of CEH-19, this guide proposes a comparative

framework based on the known functional consequences of ceh-19 deletion and mutational

analyses of other homeodomain proteins. The following tables summarize key quantitative data

from studies on ceh-19 null mutants and provide a template for presenting data from future,

more granular mutational analyses.

Table 1: Phenotypic Comparison of ceh-19 Wild-Type vs.
Null Alleles

Phenotype Wild-Type (N2)
ceh-19(tm452)
(Null)

ceh-19(tm461)
(Null)

Supporting
Data Source

Pharyngeal

Pumping Rate

(pumps/min)

~250-300
Moderately

reduced

Moderately

reduced
[1][3]

MC Motorneuron

Axon

Morphology

Well-defined,

stereotypical

projections

Obvious axonal

morphological

defects

Obvious axonal

morphological

defects

[1]

Growth Rate Normal Slightly slower Slightly slower [3]

Progeny

Production
Normal

Reduced over a

prolonged period

Reduced over a

prolonged period
[3]

Lifespan Normal
Longer than wild-

type

Longer than wild-

type
[3]

flp-2 Gene

Expression in

MC Neurons

Present
Absent or

severely reduced

Absent or

severely reduced
[1][3][5]

Table 2: Proposed Framework for Quantitative Analysis
of CEH-19 Homeodomain Mutants
This table provides a template for the systematic analysis of engineered point mutations within

the CEH-19 homeodomain.
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Homeodomain

Mutation

Relative DNA

Binding Affinity

(Kd)

Target Gene

(flp-2)

Expression

Level (% of WT)

Pharyngeal

Pumping Rate

(% of WT)

MC Neuron

Morphology (%

with defects)

Wild-Type CEH-

19
1.0 100% 100% <5%

Alanine Scan

Mutant 1 (e.g.,

R5A)

Data to be

determined

Data to be

determined

Data to be

determined

Data to be

determined

Alanine Scan

Mutant 2 (e.g.,

N51A)

Data to be

determined

Data to be

determined

Data to be

determined

Data to be

determined

Comparative

Mutant (e.g.,

F49Y)

Data to be

determined

Data to be

determined

Data to be

determined

Data to be

determined

Disease-related

Homologue

Mutant

Data to be

determined

Data to be

determined

Data to be

determined

Data to be

determined

Signaling Pathway and Experimental Workflow
CEH-19 Regulatory Pathway
The following diagram illustrates the known regulatory pathway involving CEH-19 in the MC

motorneurons. The transcription factor PHA-4 acts upstream of ceh-19, and CEH-19, in turn, is

required for the expression of the neuropeptide-encoding gene flp-2.[1][2][3]

Caption: A simplified diagram of the PHA-4 -> CEH-19 -> flp-2 genetic cascade regulating MC

motorneuron function.

Experimental Workflow for Mutational Analysis
The diagram below outlines a logical workflow for conducting a comprehensive mutational

analysis of the CEH-19 homeodomain.
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Caption: A flowchart depicting the key stages of a mutational analysis of the CEH-19

homeodomain.

Experimental Protocols
Site-Directed Mutagenesis of the ceh-19 Homeodomain
Objective: To introduce specific point mutations into the ceh-19 coding sequence.

Methodology: Site-directed mutagenesis can be performed using commercially available kits

(e.g., QuikChange II Site-Directed Mutagenesis Kit, Agilent Technologies) or by overlap

extension PCR.

Template: A plasmid containing the wild-type ceh-19b cDNA.

Primers: Design complementary forward and reverse primers (typically 25-45 bases in

length) containing the desired mutation. The melting temperature (Tm) should be ≥78°C.

PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid.

Template Removal: Digest the parental, methylated template DNA with DpnI restriction

enzyme.

Transformation: Transform the mutated plasmid into competent E. coli for propagation.

Verification: Sequence the entire ceh-19 coding region to confirm the desired mutation and

the absence of off-target mutations.

Electrophoretic Mobility Shift Assay (EMSA) for DNA
Binding Analysis
Objective: To qualitatively and quantitatively assess the binding of wild-type and mutant CEH-
19 proteins to their target DNA sequence.

Methodology:

Protein Expression and Purification: Express recombinant wild-type and mutant CEH-19

homeodomain proteins (e.g., as GST or His-tagged fusions) in E. coli and purify using affinity
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chromatography.

DNA Probe Preparation: Synthesize and anneal complementary oligonucleotides

corresponding to the CEH-19 binding site. The consensus binding site for the related BarH-

like protein CEH-30 contains a core "TAAT" motif, and a similar sequence should be tested

for CEH-19. Label the probe with a non-radioactive tag (e.g., biotin or a fluorescent dye) or

with 32P.

Binding Reaction: Incubate the purified protein with the labeled DNA probe in a binding buffer

containing a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-

denaturing polyacrylamide gel.

Detection: Detect the labeled probe by chemiluminescence, fluorescence imaging, or

autoradiography. For quantitative analysis, determine the dissociation constant (Kd) by

titrating the protein concentration and measuring the fraction of bound probe.

C. elegans Phenotypic Analysis
Objective: To assess the in vivo consequences of ceh-19 homeodomain mutations.

Methodology:

C. elegans Strain Generation: Generate transgenic C. elegans strains expressing the mutant

forms of ceh-19 in a ceh-19 null background using CRISPR/Cas9-mediated genome editing

for precise knock-in of the desired mutations.

Pharyngeal Pumping Assay:

Synchronize worm populations to the young adult stage.

Transfer individual worms to NGM plates seeded with E. coli OP50.

Using a dissecting microscope, count the number of pharyngeal bulb contractions over a

defined period (e.g., 30 seconds or 1 minute).

Perform assays on a sufficient number of animals for statistical significance.
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Neuronal Morphology Analysis:

Generate transgenic lines co-expressing the mutant ceh-19 and a fluorescent reporter

(e.g., GFP) specifically in the MC neurons (e.g., using the flp-2 promoter).

Visualize the morphology of MC neuron cell bodies and axons using fluorescence

microscopy.

Quantify defects such as abnormal axon guidance, branching, or termination.

This guide provides a foundational framework for the systematic mutational analysis of the

CEH-19 homeodomain. By combining in silico, in vitro, and in vivo approaches, researchers

can elucidate the structure-function relationships of this critical developmental transcription

factor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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